molecular formula C27H22N4O5 B12211843 4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzamide

4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzamide

Cat. No.: B12211843
M. Wt: 482.5 g/mol
InChI Key: FWQHLAOUFYOLSR-UHFFFAOYSA-N
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Description

4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzamide is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by its unique structure, which includes a chromen-4-one core, a triazole ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the chromen-4-one core: This step involves the condensation of appropriate starting materials under acidic or basic conditions to form the chromen-4-one structure.

    Introduction of the methoxy and methyl groups: These groups are introduced through alkylation reactions using suitable alkylating agents.

    Attachment of the triazole ring: The triazole ring is introduced via a cyclization reaction involving a suitable precursor.

    Formation of the benzamide moiety: This step involves the reaction of the intermediate compound with benzoyl chloride or a similar reagent to form the final benzamide structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under appropriate conditions.

    Substitution: Various nucleophiles or electrophiles under suitable reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The chromen-4-one core and triazole ring are known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    7-methoxy-2-methyl-3-phenyl-4H-chromen-4-one: A related compound with similar structural features but lacking the triazole and benzamide moieties.

    4-(1H-1,2,4-triazol-1-yl)benzoic acid: A simpler compound containing the triazole ring and benzoic acid moiety.

Uniqueness

4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzamide is unique due to its combination of the chromen-4-one core, triazole ring, and benzamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler related compounds.

Properties

Molecular Formula

C27H22N4O5

Molecular Weight

482.5 g/mol

IUPAC Name

4-(7-methoxy-2-methyl-4-oxochromen-3-yl)oxy-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]benzamide

InChI

InChI=1S/C27H22N4O5/c1-17-26(25(32)23-12-11-22(34-2)13-24(23)35-17)36-21-9-5-19(6-10-21)27(33)30-20-7-3-18(4-8-20)14-31-16-28-15-29-31/h3-13,15-16H,14H2,1-2H3,(H,30,33)

InChI Key

FWQHLAOUFYOLSR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC)OC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)CN5C=NC=N5

Origin of Product

United States

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